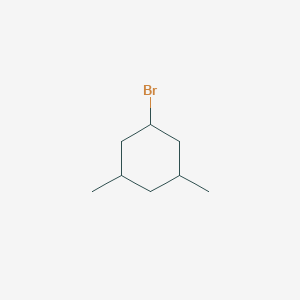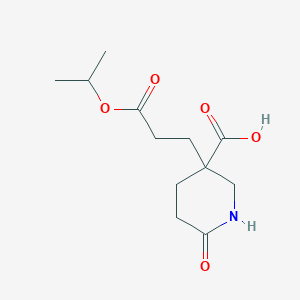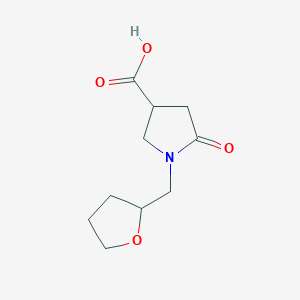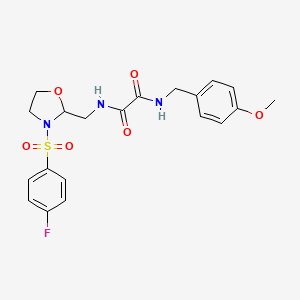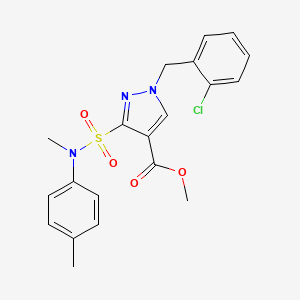
methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate” is a versatile chemical compound extensively used in scientific research for its potential applications in drug discovery, medicinal chemistry, and synthesis of novel compounds1. Its unique structure allows for targeted modifications, making it an invaluable tool in the field1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized through one-pot reactions involving aromatic aldehydes2.Molecular Structure Analysis
The molecular structure of this compound is unique and allows for targeted modifications, which makes it valuable for various applications in scientific research1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data. However, similar compounds have been used in the synthesis of related four-membered to seven-membered heterocycles2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not available in the retrieved data. However, similar compounds often have properties that make them useful in various applications in scientific research3.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A novel synthesis approach for tolylthiopyrazol bearing a methyl group has been achieved, highlighting a method for synthesizing related compounds through transition metal-free processes. This technique underscores the compound's potential for generating structurally diverse molecules applicable in various research fields (Kamani et al., 2019).
Biological Activities
Investigations into novel derivatives have shown significant biological activities, including antidiabetic, anticancer, and anticholinergic properties. These findings suggest the compound's scaffold could be beneficial for designing new therapeutic agents (Mamedova et al., 2019).
Catalytic Applications
Research on novel, mild, and biological-based nano organocatalysts has expanded to include the synthesis of diverse organic compounds. The compound's derivatives have shown promise in facilitating green and efficient synthetic processes (Zolfigol et al., 2015).
Structural Studies
Comprehensive experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives have provided insights into their molecular structures. This research aids in understanding the electronic and spatial configuration of these compounds, which is crucial for their application in medicinal chemistry and materials science (Viveka et al., 2016).
Metal Complex Formation
The study of metal-ligand stability constants and their thermodynamic parameters has opened new avenues for applying these compounds in coordination chemistry and materials science. Such research provides a foundation for developing novel materials with specific magnetic, electronic, or catalytic properties (Fouda et al., 2006).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available data. As with any chemical compound, it’s important to handle it with appropriate safety measures.
Zukünftige Richtungen
The future directions for the use of this compound are not specified in the available data. However, given its versatility and potential applications in drug discovery and medicinal chemistry1, it’s likely that it will continue to be a subject of research.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, you may want to consult specific scientific literature or databases.
Eigenschaften
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-14-8-10-16(11-9-14)23(2)29(26,27)19-17(20(25)28-3)13-24(22-19)12-15-6-4-5-7-18(15)21/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVJCUUHSDPEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2731696.png)
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)

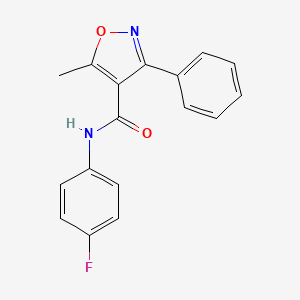
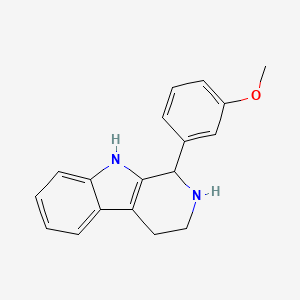
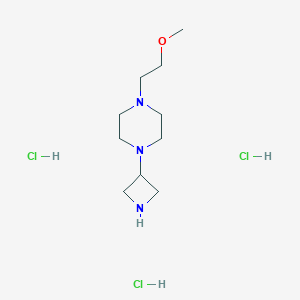
![Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2731708.png)

